molecular formula C7H8ClN3O2 B2431844 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine CAS No. 1820705-93-8

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No. B2431844
CAS RN: 1820705-93-8
M. Wt: 201.61
InChI Key: ZVOKEOADEACZOZ-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It has been studied extensively for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.

Scientific Research Applications

Chemical Reactions and Kinetics

Studies on the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine, a close analog to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, show their interaction in solvents like dimethyl sulfonide (DMSO) and dimethyl formamide (DMF). These studies help in understanding the chemical behavior and reaction mechanisms of such compounds (El-Bardan et al., 2002).

Formation of Aminals

The unexpected formation of aminals via Pummerer rearrangement from reactions involving nitropyridine compounds, similar to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, has been observed. This highlights a unique pathway in organic synthesis, contributing to the development of new chemical entities (Rakhit et al., 1979).

Nucleophilic Substitutions

Research on the kinetics of nucleophilic substitutions involving chloro-nitropyridines provides insights into their reactivity, aiding in the design of more efficient synthetic pathways for compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine (Hamed, 1997).

Dimethylation Processes

The process of N,N-dimethylation of nitro compounds, including those similar to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, has been studied, which is crucial for understanding the chemical modification techniques of nitropyridines (Zhang et al., 2015).

Cycloaddition Reactions

Investigations into the 1,3-dipolar cycloaddition reactions of nitropyridyl isocyanates show important reactions that can be applied to similar compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine. These reactions are fundamental in the synthesis of diverse heterocyclic compounds (Holt & Fiksdahl, 2007).

Antiprotozoal Activity

The synthesis and antiprotozoal activity of pyridine thioaryl ethers, which include chloro-nitropyridine derivatives, shed light on the potential biological activities of similar compounds. This research is crucial for developing new antiprotozoal agents (Fetisov et al., 2021).

Electron Spin Resonance Studies

ESR spectra studies of substituted pyridine anion radicals, including chloro-nitropyridines, provide valuable information on the electronic properties of such compounds. This research is significant in understanding the electronic characteristics of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine and related molecules (Cottrell & Rieger, 1967).

Crystal Engineering

Research in crystal engineering using 2-amino-5-nitropyridine, closely related to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, helps in designing noncentrosymmetric structures for potential applications in materials science (Fur et al., 1996).

Antitumor Agents

The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones from nitropyridines provides insights into the development of potential antitumor agents. This research is relevant for understanding the medicinal chemistry aspects of compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine (Agrawal et al., 1976).

properties

IUPAC Name

5-chloro-N,N-dimethyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKEOADEACZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine

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